4-Cyclopropylpyridin-2-amine
Overview
Description
4-Cyclopropylpyridin-2-amine is a cyclic amine with a molecular formula of C8H10N2 . It has a molecular weight of 134.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)
. This indicates the presence of a pyridine ring with an amine group at the 2nd position and a cyclopropyl group at the 4th position . Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Molecular Structure and Conformation
- Study of Molecular Structure : The molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine have been extensively studied. These studies include gas-phase electron diffraction and ab initio quantum chemical calculations. The presence of a nitrogen atom in these molecules significantly influences their energy levels and stability. Specifically, interactions between the orbitals of the cyclopropyl group and nitrogen lone-pair electrons have a profound effect on molecular stability (Trætteberg, Rauch, & Meijere, 2005).
Chemical Synthesis and Reactions
- Copper-Promoted N-Cyclopropylation : Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid has been demonstrated as an efficient method to derive N-cyclopropyl derivatives. This process yields good to excellent results under specific conditions (Bénard, Neuville, & Zhu, 2010).
- Use in Synthesis of Aminopyridinato Complexes : Aminopyridinato complexes, which are important in the fields of organic chemistry and catalysis, have been synthesized using derivatives of 4-cyclopropylpyridine. These complexes have potential applications in catalytic processes such as Suzuki cross-coupling and hydrosilane polymerization (Deeken et al., 2006).
Applications in Material Science
- Electronic Spectroscopy of Pt(II) Complexes : Studies involving cyclometalated Pt(II) complexes with derivatives like 4-cyclopropylpyridine have been conducted. These complexes exhibit significant interactions and transitions in electronic spectroscopy, which are crucial in understanding intramolecular interactions and designing new materials (Yip, Suwarno, & Vittal, 2000).
Crystal Engineering and Photoreactivity
- Crystal Engineering Studies : The salts of various acids, including those involving amines like 4-cyclopropylpyridine, have been studied for their crystal packing and photoreactivity. This research is significant in understanding solid-state [2 + 2] cycloaddition reactions and designing materials with specific crystallographic properties (Kole, Tan, & Vittal, 2011).
Mechanism of Action
Safety and Hazards
The safety information for 4-Cyclopropylpyridin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
4-cyclopropylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPJIYVWCQVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671711 | |
Record name | 4-Cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908269-97-6 | |
Record name | 4-Cyclopropyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908269-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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